molecular formula C7H10N4O B3869944 2-methyl-4-(2-methyl-2H-tetrazol-5-yl)-3-butyn-2-ol

2-methyl-4-(2-methyl-2H-tetrazol-5-yl)-3-butyn-2-ol

Cat. No. B3869944
M. Wt: 166.18 g/mol
InChI Key: ACZSMLYDORBKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazoles are a class of synthetic organic compounds that are heterocyclic and aromatic. They are known for their wide range of applications in the field of pharmaceuticals, agrochemicals, and explosives .


Synthesis Analysis

The synthesis of tetrazoles typically involves the reaction of azides with nitriles, a process known as the Huisgen cycloaddition .


Molecular Structure Analysis

Tetrazoles have a five-membered ring containing four nitrogen atoms and one carbon atom .


Chemical Reactions Analysis

Tetrazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the 5-position of the tetrazole ring .


Physical And Chemical Properties Analysis

Tetrazoles are generally stable compounds. They have a high nitrogen content and can form both hydrogen bonds and coordinate bonds, which can influence their physical and chemical properties .

Mechanism of Action

The mechanism of action of a tetrazole compound would depend on its specific structure and the context in which it is used. For example, some tetrazole compounds are used as antiviral drugs, where they work by inhibiting a specific enzyme of the virus .

Safety and Hazards

Like all chemicals, tetrazoles should be handled with care. Some tetrazoles are known to be explosive due to their high nitrogen content .

Future Directions

The study and application of tetrazoles is a vibrant field of research. Future directions could include the development of new synthetic methods, the design of tetrazole-based drugs, and the exploration of their use in materials science .

properties

IUPAC Name

2-methyl-4-(2-methyltetrazol-5-yl)but-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-7(2,12)5-4-6-8-10-11(3)9-6/h12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZSMLYDORBKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=NN(N=N1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-4-(2-methyl-2H-tetrazol-5-yl)-3-butyn-2-ol
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2-methyl-4-(2-methyl-2H-tetrazol-5-yl)-3-butyn-2-ol
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